

# cis-Octahydropyrrolo[3,4-b]pyridine molecular weight and formula

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## Compound of Interest

Compound Name: *cis-Octahydropyrrolo[3,4-b]pyridine*

Cat. No.: B122999

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## Technical Guide: cis-Octahydropyrrolo[3,4-b]pyridine

For Researchers, Scientists, and Drug Development Professionals

### Core Compound Data

This document provides a comprehensive technical overview of **cis-Octahydropyrrolo[3,4-b]pyridine**, a pivotal heterocyclic building block in contemporary medicinal chemistry. Renowned for its rigid bicyclic structure, this compound serves as a crucial intermediate in the synthesis of various pharmaceutical agents, most notably the fluoroquinolone antibiotic, moxifloxacin, and compounds targeting the central nervous system.<sup>[1]</sup>

The fundamental physicochemical properties of **cis-Octahydropyrrolo[3,4-b]pyridine** are summarized below.

Property	Value
Molecular Formula	C <sub>7</sub> H <sub>14</sub> N <sub>2</sub>
Molecular Weight	126.2 g/mol
CAS Number	147459-51-6

## Synthetic Protocols

The synthesis of **cis-Octahydropyrrolo[3,4-b]pyridine** is a multi-step process that has been the subject of considerable research to optimize yield and stereoselectivity. The protocols often commence from pyridine-2,3-dicarboxylic acid and involve key stages of imide formation, reduction of the pyridine ring, and subsequent reduction of the amide functionalities, followed by optical resolution to isolate the desired cis-isomer.

### Representative Synthesis of (4aS,7aS)-Octahydro-1H-pyrrolo[3,4-b]pyridine

This protocol outlines a common synthetic route for producing the enantiomerically pure (4aS,7aS) isomer, a key intermediate for moxifloxacin.

#### Step 1: Formation of 6-Benzyl-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione

- A mixture of 2,3-pyridinedicarboxylic acid and benzylamine is prepared.
- The coupling of these reactants leads to the formation of the corresponding dione.

#### Step 2: Pyridine Ring Reduction

- The product from Step 1, 6-benzyl-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione, is subjected to catalytic hydrogenation.
- A palladium on carbon (Pd/C) catalyst is typically employed under hydrogen pressure.
- This reaction reduces the pyridine ring to afford the piperidine ring structure.

#### Step 3: Carbonyl Group Reduction

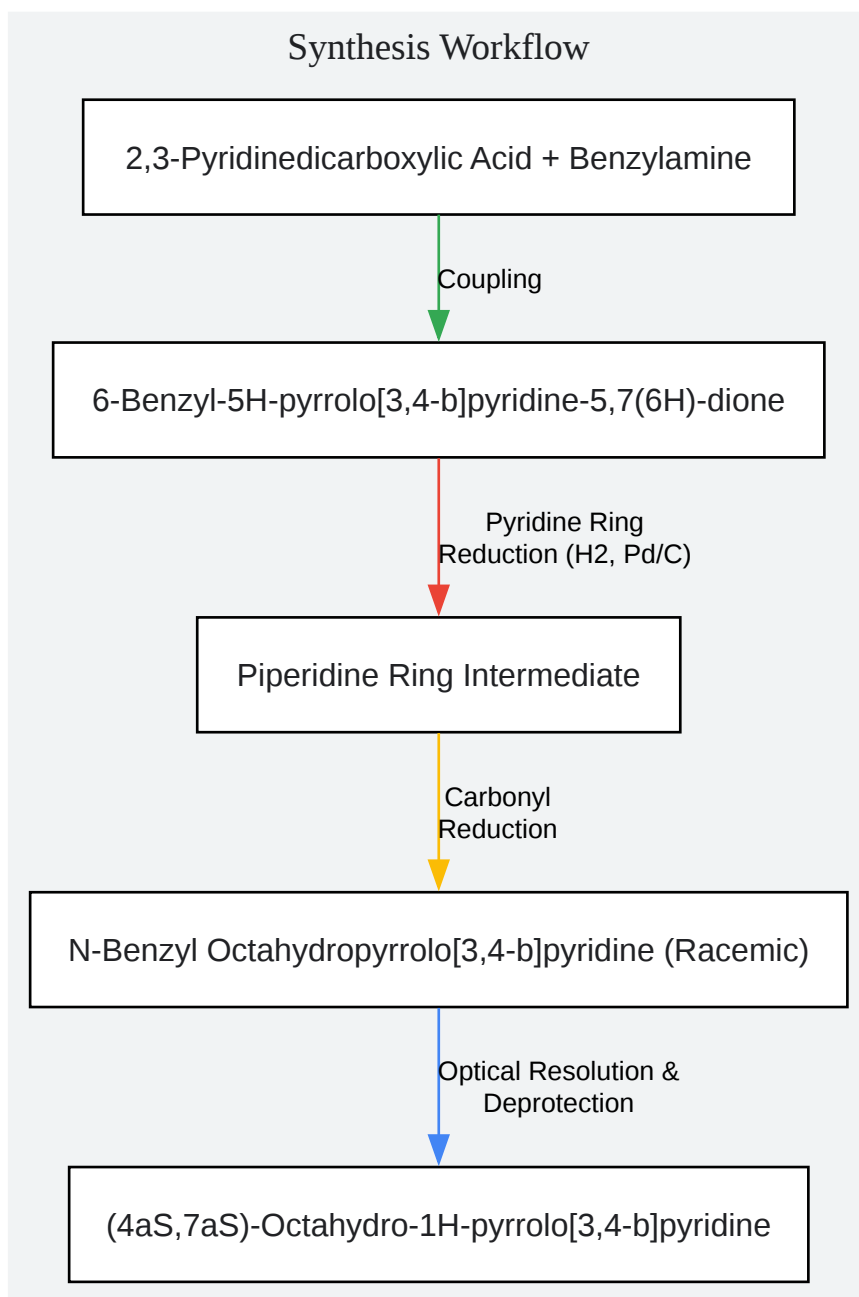
- The resulting dione intermediate is treated with a reducing agent to convert the carbonyl groups to methylene groups.
- This step yields N-benzyl octahydropyrrolo[3,4-b]pyridine.

#### Step 4: Optical Resolution and Deprotection

- The racemic N-benzyl octahydropyrrolo[3,4-b]pyridine is resolved using a chiral acid, such as D-(-)-tartaric acid, in a suitable solvent like ethanol.
- This process selectively crystallizes one of the diastereomeric salts.
- Subsequent deprotection of the benzyl group yields the enantiomerically pure (4aS,7aS)-octahydro-1H-pyrrolo[3,4-b]pyridine.

## Experimental Workflow Visualization

The following diagram illustrates a generalized workflow for the synthesis of **cis-Octahydropyrrolo[3,4-b]pyridine**, highlighting the key transformations.



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## References

- 1. asianpubs.org [asianpubs.org]
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